(5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound (5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, an azepane ring, and a diazinane ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and azepane intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: can be compared with other similar compounds, such as:
- (5E)-5-{[5-(Piperidin-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-5-{[5-(Morpholin-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
These compounds share similar structural features but differ in the nature of the heterocyclic ring (azepane, piperidine, morpholine), which can influence their chemical reactivity and biological activity. The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer distinct properties and applications.
Properties
IUPAC Name |
(5E)-5-[[5-(azepan-1-yl)furan-2-yl]methylidene]-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-11-16(2)13-17(12-15)26-22(28)19(21(27)24-23(26)30)14-18-7-8-20(29-18)25-9-5-3-4-6-10-25/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,24,27,30)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEDAYRAAFLNRF-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCCCCC4)C(=O)NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCCCCC4)/C(=O)NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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